Molecular Descriptor Differentiation: Predicted Lipophilicity and Hydrogen Bonding Capacity vs. Baricitinib
A comparison of predicted molecular descriptors highlights the structural divergence of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine from the clinically validated JAK inhibitor baricitinib. The target compound possesses a higher molecular weight (393.5 g/mol vs. 371.4 g/mol) and a distinct hydrogen bond acceptor/donor profile due to the two sulfonyl groups and the difluorobenzyl substituent, which replaces baricitinib's ethylsulfonyl-pyrrolopyrimidine domain [1]. This results in a divergent predicted logP and topological polar surface area, implying different membrane permeability and solubility characteristics. However, these are computational predictions only; no experimental logP, solubility, or permeability data were found for the target compound .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 393.5 g/mol; XLogP3 = 2.8 (predicted) |
| Comparator Or Baseline | Baricitinib: MW = 371.4 g/mol; XLogP3 = 1.7 (experimental) |
| Quantified Difference | ΔMW = +22.1 g/mol; ΔXLogP3 ≈ +1.1 units (predicted vs. experimental) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm vs. experimental data from drug monograph. |
Why This Matters
The higher predicted lipophilicity suggests potential differences in tissue distribution and off-target binding, but without experimental confirmation, this cannot serve as a basis for selection over baricitinib.
- [1] PubChem. Baricitinib Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Baricitinib (Accessed May 9, 2026). View Source
